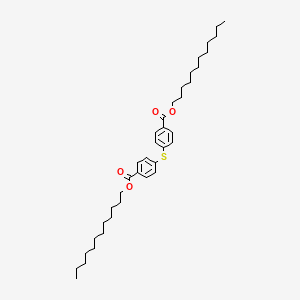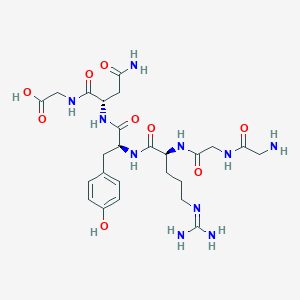
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosyl residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced amine derivatives.
Substitution: Modified peptides with altered side chains.
科学研究应用
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用机制
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide sequence can also mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.
相似化合物的比较
Similar Compounds
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
- N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
属性
CAS 编号 |
872494-40-1 |
|---|---|
分子式 |
C25H38N10O9 |
分子量 |
622.6 g/mol |
IUPAC 名称 |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H38N10O9/c26-10-19(38)31-11-20(39)33-15(2-1-7-30-25(28)29)23(43)34-16(8-13-3-5-14(36)6-4-13)24(44)35-17(9-18(27)37)22(42)32-12-21(40)41/h3-6,15-17,36H,1-2,7-12,26H2,(H2,27,37)(H,31,38)(H,32,42)(H,33,39)(H,34,43)(H,35,44)(H,40,41)(H4,28,29,30)/t15-,16-,17-/m0/s1 |
InChI 键 |
AJJNFESKGDILMZ-ULQDDVLXSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
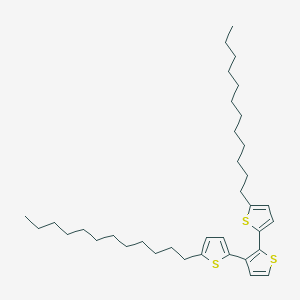
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
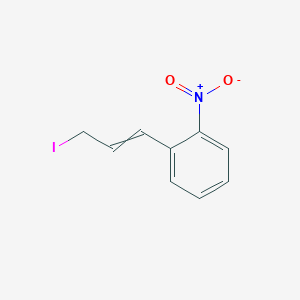
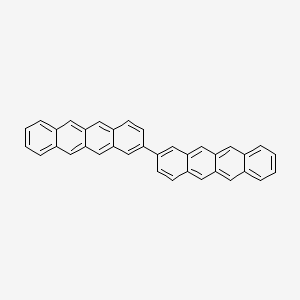
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
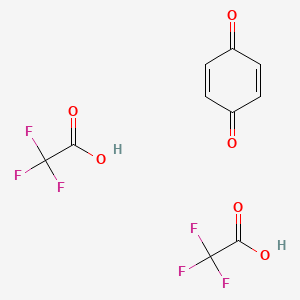
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
